2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amino group, a thio group, a dihydrotriazine ring, and a methylbenzothiazole moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the amino group could participate in reactions with acids or electrophiles, while the thio group could undergo oxidation or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined using standard laboratory techniques . These properties can provide important information about how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Derivative Development
Research focuses on the synthesis and characterization of 1,2,4-triazine derivatives and related compounds. These efforts are directed towards exploring the chemical space around the core structure for potential biological activities. For instance, El‐Barbary et al. (2005) conducted a study on synthesizing various 1,2,4-triazine derivatives, demonstrating the versatility of these compounds in organic synthesis El‐Barbary, Sakran, El-Madani, & Nielsen, 2005.
Biological Activity and Applications
Antimicrobial and Anticancer Activities
Significant research has been conducted on evaluating the biological activities of compounds structurally related to 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide. Studies have shown these compounds exhibit a range of bioactivities, including antimicrobial and anticancer properties. For example, Havrylyuk et al. (2010) explored the antitumor screening of novel 4-thiazolidinones containing the benzothiazole moiety, indicating potential applications in cancer therapy Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010.
Insecticidal Assessment
Another area of application is in the development of insecticides. Fadda et al. (2017) synthesized novel heterocycles incorporating a thiadiazole moiety and assessed their insecticidal properties against the cotton leafworm, indicating the potential utility of these compounds in agricultural pest control Fadda, Salam, Tawfik, Anwar, & Etman, 2017.
Future Directions
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S2/c1-7-2-3-8-9(4-7)23-12(16-8)17-10(20)6-22-13-18-15-5-11(21)19(13)14/h2-5H,6,14H2,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCICBAZXJIJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=CC(=O)N3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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